

Onfasprodil and Ketamine: A Comparative Analysis of Dissociative Effects

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A deep dive into the mechanisms and clinical manifestations of dissociation induced by two distinct NMDA receptor modulators, providing essential data for researchers and drug development professionals.

This guide offers a comprehensive comparison of the dissociative effects of Onfasprodil (MIJ821), a novel selective negative allosteric modulator of the NMDA receptor subunit 2B (NR2B), and ketamine, a non-selective NMDA receptor antagonist. While both compounds target the glutamatergic system, their distinct mechanisms of action translate to significantly different clinical profiles, particularly concerning their dissociative properties.

Executive Summary

Onfasprodil has emerged as a promising therapeutic agent with a significantly milder dissociative profile compared to ketamine. Clinical trial data demonstrates that Onfasprodil induces mild and transient dissociative effects, with a lower incidence and intensity as measured by standardized scales. In contrast, ketamine is well-known for its robust and dose-dependent dissociative and psychotomimetic effects, which are integral to its clinical profile as a dissociative anesthetic and a rapid-acting antidepressant, but also contribute to its abuse potential.

Mechanism of Action: A Tale of Two Modulators

The divergent dissociative effects of Onfasprodil and ketamine can be attributed to their distinct interactions with the NMDA receptor.







Ketamine acts as a non-selective, open-channel blocker of the NMDA receptor.[1][2] By physically obstructing the ion channel, it prevents the influx of calcium ions, leading to a broad disruption of glutamatergic neurotransmission.[2] This non-selective blockade is believed to underlie its potent anesthetic, analgesic, and dissociative properties.[3] One prominent hypothesis for ketamine-induced dissociation is the "disinhibition" of cortical pyramidal neurons. [2] Ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons, reducing their firing rate and, in turn, disinhibiting pyramidal neurons, which leads to a surge in cortical glutamate release.[2]

Onfasprodil, on the other hand, is a negative allosteric modulator that selectively targets the NR2B subunit of the NMDA receptor.[4][5] Instead of blocking the channel directly, it binds to an allosteric site, modulating the receptor's function. This targeted approach is hypothesized to preserve physiological NMDA receptor function to a greater extent than non-selective blockers like ketamine, potentially contributing to its more favorable side-effect profile, including attenuated dissociative effects.[6][7]

Comparative Data on Dissociative Effects

A pivotal phase 2, randomized, placebo-controlled, proof-of-concept study (NCT03756129) provided a head-to-head comparison of the dissociative effects of Onfasprodil and ketamine in patients with treatment-resistant depression.[6][8]



Parameter	Onfasprodil (0.16 mg/kg)	Onfasprodil (0.32 mg/kg)	Ketamine (0.5 mg/kg)	Placebo
Incidence of Dissociation	23.8% (5/21 patients)[6]	26.3% (5/19 patients)[6][7]	50.0% (5/10 patients)[6][7]	N/A
Maximum Mean Change in CADSS Total Score	≤5[6]	≤5[6]	10.30[6]	N/A
Time to Onset of Dissociation (hours)	0 - 0.7[6]	0 - 0.7[6]	0.1 - 0.2[6]	N/A
Time to Resolution of Dissociation (hours after onset)	1.6 - 7.0[6]	1.6 - 7.0[6]	0.8 - 2.3[6]	N/A
Common Treatment- Emergent Adverse Events	Dizziness (14.3%), transient amnesia (14.3%), somnolence (11.4%)[6]	Dizziness (14.3%), transient amnesia (14.3%), somnolence (11.4%)[6][9]	Dissociation (50.0%)[6]	N/A

CADSS: Clinician-Administered Dissociative States Scale

Experimental Protocols

The primary clinical evidence for this comparison comes from a phase 2 study in treatment-resistant depression.

Study Design: A randomized, double-blind, placebo- and active-controlled trial.



Participants: Adults with a diagnosis of major depressive disorder who had not responded to at least two previous antidepressant treatments.

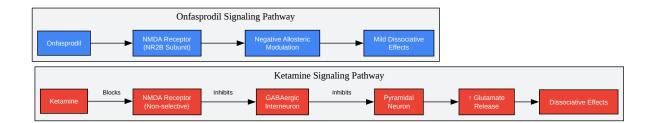
Interventions:

- Onfasprodil 0.16 mg/kg or 0.32 mg/kg administered as a 40-minute intravenous infusion.[8]
- Ketamine 0.5 mg/kg administered as a 40-minute intravenous infusion.[8]
- Placebo administered as a 40-minute intravenous infusion.[8]

Assessment of Dissociative Effects: The Clinician-Administered Dissociative States Scale (CADSS) was used to measure the severity of dissociative symptoms. The CADSS is a 27-item scale that assesses depersonalization, derealization, and amnesia.[10]

Signaling Pathways and Experimental Workflow

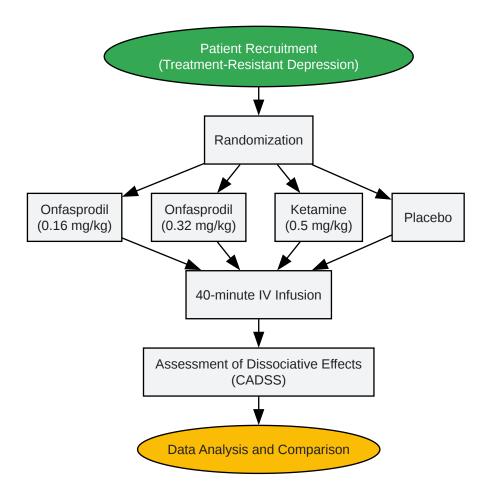
The following diagrams illustrate the distinct signaling pathways of Onfasprodil and ketamine and the general workflow of the comparative clinical trial.



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Signaling pathways of Ketamine and Onfasprodil.





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Workflow of the comparative clinical trial.

Conclusion

The available evidence strongly indicates that Onfasprodil possesses a significantly more favorable profile regarding dissociative effects when compared to ketamine. Its selective mechanism as a negative allosteric modulator of the NR2B subunit likely underpins its ability to achieve therapeutic effects with a reduced burden of dissociative and psychotomimetic side effects. This distinction is critical for the development of novel glutamatergic modulators for neuropsychiatric disorders, where minimizing disruptive psychoactive effects is a key therapeutic goal. Further research is warranted to fully elucidate the long-term safety and efficacy of Onfasprodil and to explore its potential in a broader range of clinical applications.



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